molecular formula C12H8 B1199973 Biphenylene CAS No. 259-79-0

Biphenylene

Cat. No. B1199973
CAS RN: 259-79-0
M. Wt: 152.19 g/mol
InChI Key: IFVTZJHWGZSXFD-UHFFFAOYSA-N
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Description

Biphenylene is an organic compound with the formula (C6H4)2. It is a pale, yellowish solid with a hay-like odor . Despite its unusual structure, it behaves like a traditional polycyclic aromatic hydrocarbon .


Synthesis Analysis

Biphenylene was first synthesized by Lothrop in 1941 . The biphenylene structure can also be understood as a dimer of the reactive intermediate benzyne, which serves as a major synthetic route, by heating the benzenediazonium-2-carboxylate zwitterion prepared from 2-aminobenzoic acid .


Molecular Structure Analysis

Biphenylene is a polycyclic hydrocarbon, composed of two benzene rings joined by two bridging bonds (as opposed to a normal ring fusion), thus forming a 6-4-6 arene system . The resulting planar structure was one of the first π-electronic hydrocarbon systems discovered to show evidence of antiaromaticity .


Chemical Reactions Analysis

The formation mechanism of the biphenylene network consists of a series of defluorinations, dehydrogenations, and C–C coupling reactions .


Physical And Chemical Properties Analysis

Biphenylene has a large cohesive energy, absence of imaginary phonon frequencies, and an ultrahigh melting point up to 4500 K, demonstrating its high stability . It also exhibits a maximum Young’s modulus of 259.7 N/m, manifesting its robust mechanical performance .

Scientific Research Applications

Optoelectronics and Nanoelectronic Devices

A biphenylene network, the first synthesized non-graphene planar carbon allotrope composed entirely of sp2-hybridized carbon atoms, has attracted widespread interest due to its unique structure, and electronic and mechanical properties . A pristine biphenylene network is metallic, and the effective regulation of its electronic properties will greatly expand its application in the fields of optoelectronics and nanoelectronic devices .

Photocatalysis

The hydrogenation and halogenation of biphenylene networks can effectively regulate the electronic properties of the biphenylene network by controlling the concentration of functionalization . This expands its potential applications in the field of photocatalysis . For instance, CHx (x = 0.92, 1.00), CFx (x = 0.75, 1.00), and CClx (x = 0.42–0.67) have the potential to photolyse water .

Electronic Structures and Electron Transport Properties

First-principles study on the electronic properties of biphenylene, net-graphene, graphene+, and T-graphene, reveals the electron transport properties of net-graphene nanodevices under asymmetric regulation . Biphenylene, net-graphene, graphene+, and T-graphene all show metallic properties .

Phonon Lasers and Quantum Mechanical Resonators

Biphenylene monolayer has promising potential in the application of phonon lasers, quantum nonlinear elements, and quantum mechanical resonators .

Sodium-Ion Batteries

Biphenylene monolayer’s novel structure can provide multiple adsorption sites for Na ions, a fast charge–discharge rate (low Na migration barriers of <0.2 eV) and high theoretical capacity (1075.37 mA h g −1) .

Semiconductor Properties

For the one-dimensional new carbon-based nanoribbons, except for the armchair-edged net-graphene and biphenylene nanoribbons, which exhibit semiconductor properties and a band gap value of 0.08 eV, the rest of the carbon nanoribbons display metal properties .

Mechanism of Action

Target of Action

Biphenylene is a polycyclic hydrocarbon, composed of two benzene rings joined by two bridging bonds . This forms a 6-4-6 arene system, which was one of the first π-electronic hydrocarbon systems discovered to show evidence of antiaromaticity . The primary targets of biphenylene are the π-electronic systems where it can interact and form stable structures.

Mode of Action

The mode of action of biphenylene involves its interaction with its targets, primarily through π-π stacking interactions. The formation mechanism of the biphenylene network involves a series of defluorinations, dehydrogenations, and C–C coupling reactions .

Biochemical Pathways

The biochemical pathways affected by biphenylene are primarily related to its formation and stability. The formation of the biphenylene network follows a novel intra-polymer mechanism consisting of defluorination, dehydrogenation, and C–C coupling stages . The chemisorbed phenylene group on the surface serves as both the key intermediate states and facilitates subsequent C–C couplings .

Pharmacokinetics

For instance, its robust mechanical performance and metallic properties with a n-type Dirac cone could influence its absorption and distribution.

Result of Action

The result of biphenylene’s action is the formation of a stable, planar structure that exhibits unique electronic and mechanical properties . It is found to be metallic with a n-type Dirac cone , and it exhibits a maximum Young’s modulus of 259.7 N/m, indicating its robust mechanical performance .

Action Environment

The action of biphenylene can be influenced by environmental factors. For instance, the formation of the biphenylene network is facilitated by the substrate, which serves as the active site for defluorination and dehydrogenation . Additionally, the thermal transport properties of biphenylene can be greatly suppressed by hydrogenation . This suggests that the presence of certain environmental factors, such as hydrogen, can significantly influence the action, efficacy, and stability of biphenylene.

properties

IUPAC Name

biphenylene
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InChI

InChI=1S/C12H8/c1-2-6-10-9(5-1)11-7-3-4-8-12(10)11/h1-8H
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InChI Key

IFVTZJHWGZSXFD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C23
Source PubChem
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Molecular Formula

C12H8
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DSSTOX Substance ID

DTXSID3059765
Record name Biphenylene
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Molecular Weight

152.19 g/mol
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Physical Description

Yellow needles; [Acros Organics MSDS]
Record name Biphenylene
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Product Name

Biphenylene

CAS RN

259-79-0
Record name Biphenylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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